molecular formula C17H17ClN2O4S B3645191 2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3645191
M. Wt: 380.8 g/mol
InChI Key: FGKRJTXPVKZBRQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a hydroxyphenyl group, and a pyrrolidin-1-ylsulfonyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under controlled conditions.

    Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyphenyl Group: This step involves the reaction of the intermediate with a hydroxyphenyl derivative, often under basic conditions.

    Incorporation of the Pyrrolidin-1-ylsulfonyl Group: This is typically done through a sulfonylation reaction using reagents like pyrrolidine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide

Uniqueness

2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(2-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-8-7-12(25(23,24)20-9-3-4-10-20)11-13(14)17(22)19-15-5-1-2-6-16(15)21/h1-2,5-8,11,21H,3-4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKRJTXPVKZBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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